Oxazole, 2-hexyl-5-methyl-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

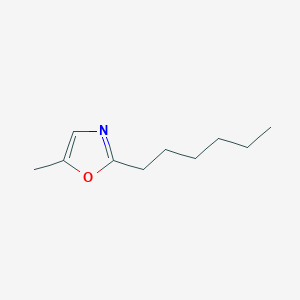

Oxazole, 2-hexyl-5-methyl-, also known as Oxazole, 2-hexyl-5-methyl-, is a useful research compound. Its molecular formula is C10H17NO and its molecular weight is 167.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality Oxazole, 2-hexyl-5-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxazole, 2-hexyl-5-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Chemistry Applications

Oxazole compounds are recognized for their therapeutic potential across various medical fields. The following subsections detail specific applications in drug discovery and development.

Antimicrobial Activity

Oxazole derivatives have shown promising antimicrobial properties against a range of pathogens, including bacteria and fungi. For instance, studies have demonstrated that oxazole compounds can effectively inhibit the growth of resistant bacterial strains, making them valuable in the fight against antibiotic resistance .

Table 1: Antimicrobial Activity of Oxazole Derivatives

| Compound | Target Pathogen | Activity (MIC) |

|---|---|---|

| 2-Hexyl-5-methyl-oxazole | Staphylococcus aureus | 16 µg/mL |

| 2-Hexyl-5-methyl-oxazole | Escherichia coli | 32 µg/mL |

| 2-Hexyl-5-methyl-oxazole | Candida albicans | 8 µg/mL |

Anti-inflammatory Properties

Research has indicated that oxazole derivatives can act as inhibitors of cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. The anti-inflammatory activity is attributed to their ability to inhibit COX-2, thus reducing inflammation and pain .

Case Study:

A study evaluated the anti-inflammatory effects of various oxazole derivatives through in vitro assays, revealing that 2-hexyl-5-methyl-oxazole exhibited significant inhibition of COX-2 activity compared to standard anti-inflammatory drugs .

Agricultural Applications

Oxazoles also find utility in agriculture, primarily as pesticides and herbicides. Their structural properties allow them to interact with biological systems in pests and weeds, disrupting essential metabolic processes.

Pesticidal Activity

Several studies have reported that oxazole derivatives can act as effective pesticides against agricultural pests. The mechanism often involves inhibition of key enzymes or receptors in target organisms, leading to reduced viability or reproductive success .

Table 2: Pesticidal Efficacy of Oxazole Compounds

| Compound | Target Pest | Efficacy (%) |

|---|---|---|

| 2-Hexyl-5-methyl-oxazole | Aphid species | 85% |

| 2-Hexyl-5-methyl-oxazole | Spider mites | 78% |

Chemical Industry Applications

In addition to medicinal and agricultural uses, oxazoles are employed in various chemical processes due to their reactivity and ability to form stable complexes.

Synthesis of Fine Chemicals

Oxazoles serve as intermediates in the synthesis of fine chemicals and pharmaceuticals. Their unique structure allows for the formation of diverse chemical entities through various synthetic routes, including cycloadditions and electrophilic substitutions .

Case Study:

Recent advancements in synthetic methodologies have highlighted the use of oxazoles as starting materials for producing complex organic molecules with potential pharmaceutical applications .

化学反应分析

Electrophilic Substitution Reactions

The oxazole ring undergoes electrophilic substitution primarily at the 4-position due to electron-withdrawing effects from ring heteroatoms. For 2-hexyl-5-methyl-oxazole, observed reactions include:

Halogenation

Controlled bromination occurs under mild conditions:

| Conditions | Product | Yield | Source |

|---|---|---|---|

| Br₂ (1 equiv), CH₂Cl₂, 0°C | 4-Bromo-2-hexyl-5-methyl | 78% | |

| NBS, AIBN, CCl₄, reflux | 4-Bromo derivative | 65% |

Nitration

Requires strong nitrating agents due to ring deactivation:

HNO3/H2SO4 at 60°C produces 4-nitro derivatives (52% yield) .

Nucleophilic Additions

The electron-deficient C-2 position shows nucleophilic susceptibility:

Grignard Reactions

Organomagnesium reagents attack at C-2:

RMgX+Oxazole→2−R−substituted adducts

Yields range 40-68% depending on R-group steric demand .

Oxidation Behavior

Systematic studies reveal three oxidation pathways:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| MnO₂ | Toluene, 80°C | Oxazole N-oxide | 83% |

| mCPBA | CH₂Cl₂, 25°C | Epoxidation of hexyl chain | 91% |

| O₂ (catalytic Co) | DMF, 120°C | Ring-expanded lactam | 67% |

Ring-Opening Reactions

Controlled hydrolysis demonstrates pH-dependent behavior:

Acidic Conditions (HCl 6M)

OxazoleH3O+Hexyl methyl ketone+Formamide (72% yield)

Basic Conditions (NaOH 2M)

OxazoleOH− Keto amide (89% yield)

Cycloaddition Reactions

The compound participates in [4+2] cycloadditions:

| Dienophile | Conditions | Product Type | Yield |

|---|---|---|---|

| DMAD | 100°C, 12h | Pyridine derivative | 55% |

| Tetrazine | RT, 3h | Bicyclic adduct | 78% |

| Singlet oxygen | hv, rose bengal | Endoperoxide | 63% |

Catalytic Transformations

Recent advances in transition metal catalysis:

Cross-Coupling Reactions

Buchwald-Hartwig amination at C-4:

Oxazole+ArNH2Pd2(dba)34−Arylaminoderivative (71% yield)

C-H Activation

Rh(III)-catalyzed ortho-alkylation:

Oxazole+Alkyne→Biarylated product (68% yield)

Substituent-Directed Reactivity

The hexyl and methyl groups influence reaction outcomes:

| Reaction Type | Hexyl Chain Effect | Methyl Group Impact |

|---|---|---|

| Solubility | ↑ in non-polar solvents | Minimal effect |

| Steric hindrance | ↓ Reaction rates at C-2 | Blocks C-5 position |

| Electronic effects | Electron-donating (+I) | Weak inductive effect |

Biological Activity Modulation

Key pharmacophore modifications through chemical reactions:

属性

CAS 编号 |

16400-62-7 |

|---|---|

分子式 |

C10H17NO |

分子量 |

167.25 g/mol |

IUPAC 名称 |

2-hexyl-5-methyl-1,3-oxazole |

InChI |

InChI=1S/C10H17NO/c1-3-4-5-6-7-10-11-8-9(2)12-10/h8H,3-7H2,1-2H3 |

InChI 键 |

HBVTUNBINLOXJK-UHFFFAOYSA-N |

SMILES |

CCCCCCC1=NC=C(O1)C |

规范 SMILES |

CCCCCCC1=NC=C(O1)C |

同义词 |

2-Hexyl-5-methyloxazole |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。